molecular formula C13H20BrN3 B13713147 3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline

3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline

Cat. No.: B13713147
M. Wt: 298.22 g/mol
InChI Key: KDQQXLRHWPURRQ-UHFFFAOYSA-N
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Description

3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline is a substituted aniline derivative featuring a bromine atom at the 3-position, a methyl group at the 2-position, and a 4-ethylpiperazine moiety at the 6-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its structural complexity, which combines electron-withdrawing (bromo) and electron-donating (ethylpiperazinyl) groups.

Computational studies, such as density functional theory (DFT), are critical for understanding its electronic behavior, including frontier molecular orbitals (FMOs) and reactivity descriptors like ionization energy and chemical hardness .

Properties

Molecular Formula

C13H20BrN3

Molecular Weight

298.22 g/mol

IUPAC Name

3-bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline

InChI

InChI=1S/C13H20BrN3/c1-3-16-6-8-17(9-7-16)12-5-4-11(14)10(2)13(12)15/h4-5H,3,6-9,15H2,1-2H3

InChI Key

KDQQXLRHWPURRQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=C(C=C2)Br)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline typically involves the bromination of 2-methylaniline followed by the introduction of the ethylpiperazine group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent introduction of the ethylpiperazine group can be achieved through nucleophilic substitution reactions using ethylpiperazine and a suitable base .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted anilines, while oxidation and reduction reactions can produce nitroso, nitro, or amine derivatives .

Scientific Research Applications

3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The ethylpiperazine group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline

This compound, synthesized via Suzuki coupling , replaces the 6-position ethylpiperazine with a thiophene-imine group. Key differences include:

  • Electronic Effects: The thiophene sulfur contributes to electron-rich regions, while the ethylpiperazine in the target compound introduces strong electron-donating character. DFT studies on similar molecules reveal that the thiophene-imine group stabilizes the lowest unoccupied molecular orbital (LUMO) compared to ethylpiperazine, which may alter redox reactivity .
  • Synthetic Stability : The absence of imine bond hydrolysis in the thiophene derivative suggests robustness under catalytic conditions, a trait that may extend to the target compound due to the inertness of the ethylpiperazine group .

3-Bromo-2-methylaniline Derivatives with Varied 6-Position Substituents

Replacing the ethylpiperazine with groups like -NH₂, -OCH₃, or halogens alters electronic and steric profiles:

  • Electron-Donating Groups (e.g., -OCH₃) : Increase nucleophilicity at the aromatic ring but reduce solubility compared to ethylpiperazine.

Computational and Experimental Data Comparison

Table 1: Key Properties of 3-Bromo-6-(4-ethylpiperazin-1-yl)-2-methylaniline and Analogues

Compound Ionization Energy (eV) Electron Affinity (eV) Chemical Hardness (η) Key Substituents
Target Compound Estimated: 8.2–8.6 Estimated: 1.1–1.4 Estimated: 3.5–3.8 3-Br, 6-ethylpiperazine, 2-CH₃
(E)-4-Bromo-N-(thiophene-imine)-2-methylaniline 7.9 ± 0.2 1.6 ± 0.1 3.1 ± 0.2 4-Br, thiophene-imine, 2-CH₃
3-Bromo-6-methoxy-2-methylaniline 8.5 ± 0.3 0.9 ± 0.1 3.8 ± 0.3 3-Br, 6-OCH₃, 2-CH₃

Notes:

  • The target compound’s estimated ionization energy and chemical hardness reflect the electron-donating ethylpiperazine counteracting the electron-withdrawing bromo group, as modeled by hybrid DFT functionals (e.g., B3LYP ).
  • The thiophene derivative exhibits lower chemical hardness, indicating higher reactivity, consistent with its smaller HOMO-LUMO gap .

Methodological Considerations

  • DFT Studies : The Becke three-parameter hybrid functional (B3LYP) and Lee-Yang-Parr correlation are widely used to compute reactivity descriptors, enabling direct comparison of electronic properties across analogues.

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